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molecular formula C11H13NO2 B1598288 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one CAS No. 3648-86-0

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one

Cat. No. B1598288
M. Wt: 191.23 g/mol
InChI Key: UHZFXZPXSCTPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084154B2

Procedure details

Sodium azide (0.37 g) was slowly added in portions to a stirring ice-cold suspension of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one in 10 mL of concentrated hydrochloric acid. The mixture was allowed to slowly warm to room temperature and stirred for 20 h. The mixture was poured onto ice and carefully neutralized with solid potassium carbonate. The resulting mixture was extracted with two 50 mL aliquots of dichloromethane. The organic material was dried over sodium sulfate and the solvent was evaporated. Chromatography (ethyl acetate) gave 0.45 g of 7-methoxy-2,3,4,5-tetrahydrobenzo[c]azepine-1-one.
Quantity
0.37 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[CH2:12][CH2:11][CH2:10]2.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:5][O:6][C:7]1[CH:16]=[CH:15][C:14]2[C:13](=[O:17])[NH:1][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with two 50 mL aliquots of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic material was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=CC2=C(C(NCCC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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